3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Description

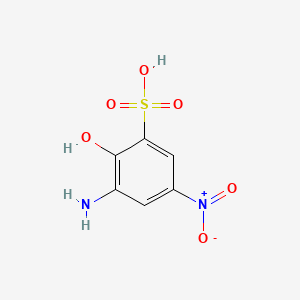

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-hydroxy-5-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O6S/c7-4-1-3(8(10)11)2-5(6(4)9)15(12,13)14/h1-2,9H,7H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIVFTJHYKDOMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)S(=O)(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O6S | |

| Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024495 | |

| Record name | 6-Amino-4-nitro-1-phenol-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

6-amino-4-nitro-1-phenol-2-sulfonic acid is a brown powder. (NTP, 1992) | |

| Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

96-67-3, 98171-51-8 | |

| Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-nitrophenol-6-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-4-nitro-1-phenol-2-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 3-amino-2-hydroxy-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-4-nitro-1-phenol-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 3-amino-2-hydroxy-5-nitro-, diazotized, coupled with Et (7-hydroxy-1-naphthalenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.098.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K0N8U029N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

545 °F (decomposes) (NTP, 1992) | |

| Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

What are the properties of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid?

An In-depth Technical Guide to 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 96-67-3), a versatile aromatic sulfonic acid. It details the compound's chemical and physical properties, synthesis methodologies, and diverse applications across various industries. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its utility as a chemical intermediate and its potential biological activities. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is an organic compound characterized by the presence of amino, hydroxyl, nitro, and sulfonic acid functional groups attached to a benzene ring.[1] These groups contribute to its unique reactivity and wide range of applications.[1] The compound typically appears as a light yellow to dark green crystalline powder.[1] It exhibits good solubility in water and ethanol.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Amino-4-nitrophenol-6-sulfonic acid, 4-Nitro-2-aminophenol-6-sulfonic acid, Sullanilic Acid | [1][3][4] |

| CAS Number | 96-67-3 | [1][4][5] |

| Molecular Formula | C₆H₆N₂O₆S | [1][3][4][5] |

| Molecular Weight | 234.19 g/mol | [1][5] |

| Appearance | Light yellow to dark green crystalline powder | [1] |

| Melting Point | 285 °C | [4] |

| Density | 1.877 g/cm³ | [4] |

| Water Solubility | 0.1-0.5 g/100 mL at 21.5 °C | [4] |

| Purity | ≥96% to ≥99% | [2][3][5] |

| InChI | InChI=1S/C6H6N2O6S/c7-4-1-3(8(10)11)2-5(6(4)9)15(12,13,14)/h1-2,9H,7H2,(H,12,13,14) | [1] |

| SMILES | C1=C(C=C(C(=C1N)O)S(=O)(=O)O)--INVALID-LINK--[O-] | [1] |

Synthesis

The industrial synthesis of this compound can be achieved through a multi-step process involving nitration and sulfonation.[1] A common pathway starts with 2-aminophenol, which undergoes nitration to introduce a nitro group at the 5-position, followed by sulfonation at the 3-position.[1] Another efficient method is the nitrobenzene sulfonation pathway, which utilizes electrophilic aromatic substitution with sulfur trioxide as the primary electrophile.[1]

A patented method describes a one-pot synthesis where ortho-aminophenol is first reacted with sulfuric acid for sulfonation, followed by the addition of nitric acid or a nitrate salt to the reaction mixture for nitration, yielding 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid.[6] This approach is noted for its shorter reaction route and avoidance of environmentally harmful iron powder reduction methods.[6]

References

- 1. Buy this compound | 96-67-3 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid | 96-67-3 [chemnet.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

In-Depth Technical Guide: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

CAS Number: 96-67-3

An Essential Intermediate for Research and Development

This technical guide provides a comprehensive overview of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, a versatile aromatic sulfonic acid. Targeted at researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's physicochemical properties, synthesis, applications, and safety considerations.

Physicochemical Properties

This compound is an organic compound characterized by its light yellow to dark green crystalline appearance.[1] Its unique structure, featuring amino, hydroxyl, nitro, and sulfonic acid functional groups, imparts a wide range of chemical reactivity.[1] This combination of functional groups allows for its use in diverse chemical syntheses not achievable with similar, less functionalized compounds.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 96-67-3 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Amino-4-nitrophenol-6-sulfonic acid, 4-Nitro-2-aminophenol-6-sulfonic acid, Sullanilic Acid | [1][2][3] |

| Molecular Formula | C₆H₆N₂O₆S | [1][2] |

| Molecular Weight | 234.19 g/mol | [1] |

| Appearance | Light yellow to dark green crystalline powder | [1] |

| Melting Point | 285 °C | [2] |

| Density | 1.877 g/cm³ | [2] |

| Water Solubility | 0.1-0.5 g/100 mL at 21.5 °C | [2] |

| InChI Key | DQIVFTJHYKDOMZ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1N)O)S(=O)(=O)O)--INVALID-LINK--[O-] | [1] |

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through multiple routes. The selection of the synthetic pathway often depends on the desired yield, purity, and industrial scalability.

Synthesis from 2-Aminophenol

A common laboratory and industrial synthesis involves the sequential functionalization of 2-aminophenol.[1] The process typically follows two main steps:

-

Nitration: An electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) at the 5-position of the 2-aminophenol ring.

-

Sulfonation: A sulfonic acid group (-SO₃H) is then introduced at the 3-position.

An alternative patented method involves reversing the order of these steps, starting with the sulfonation of ortho-aminophenol, followed by nitration. This route is described as having a short reaction path and high efficiency.[4]

Key Chemical Reactions

The functional groups of this compound allow it to undergo several types of reactions:

-

Diazotization: The primary amino group is readily converted into a diazonium salt. This diazonium salt is a key intermediate for producing azo dyes.[1]

-

Reduction: The nitro group can be reduced to form an amino group, yielding a diamino derivative.

-

Oxidation: The compound can be oxidized to form quinone-type structures.[1]

-

Complexation: The molecule can form colored complexes with various metal ions, a property utilized in analytical chemistry.[1]

Applications in Research and Industry

This compound is a valuable intermediate and reagent across several scientific and industrial fields.

Table 2: Summary of Applications

| Field | Application | Description |

| Dye Industry | Azo Dye Intermediate | Serves as a diazo component in the synthesis of a wide range of azo dyes and pigments for textiles, inks, and paints. |

| Pharmaceuticals | Synthesis Intermediate | Used in the synthesis of various pharmaceutical compounds due to its versatile reactive sites.[3] |

| Analytical Chemistry | Metal Ion Determination | Forms colored complexes with metal ions, enabling its use as a reagent for the colorimetric determination of metals like iron. |

| Analytical Chemistry | pH Indicator | Its structure allows it to function as a pH indicator.[5] |

| Biochemistry | Enzyme Assays | Utilized in enzyme reaction studies, potentially acting as a substrate in various biochemical assays.[1] |

| Industrial Chemistry | Corrosion Inhibitor | Employed in industrial applications as a corrosion inhibitor.[1] |

Experimental Protocols

While specific, validated protocols for all applications are proprietary or require experimental development, this section provides representative methodologies based on established chemical principles.

Representative Protocol: Synthesis of an Azo Dye

This protocol describes the general procedure for using this compound as the diazo component to synthesize an azo dye with a coupling agent, such as 2-naphthol. This process involves two main stages: diazotization and coupling.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Ice, distilled water

Procedure:

Part A: Diazotization

-

Prepare a solution of this compound in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the acidic solution of the amine with constant stirring.

-

The reaction is complete when the solution gives a positive test for nitrous acid (e.g., turning starch-iodide paper blue). The resulting solution contains the diazonium salt.

Part B: Azo Coupling

-

Prepare a separate solution of the coupling agent, 2-naphthol, by dissolving it in an aqueous sodium hydroxide solution.

-

Cool this alkaline solution in an ice bath to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Part A to the cold alkaline solution of 2-naphthol with vigorous stirring.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the completion of the coupling reaction.

-

Isolate the dye product by vacuum filtration, wash it with cold water to remove excess salts and reagents, and dry it.

References

- 1. Buy this compound | 96-67-3 [smolecule.com]

- 2. 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid | 96-67-3 [chemnet.com]

- 3. nbinno.com [nbinno.com]

- 4. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, a key organic intermediate. The document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in chemical manufacturing and research. While primarily used in the synthesis of azo dyes, its potential in other areas of chemical and biological research is also discussed. This guide consolidates available data to serve as a foundational resource for professionals in chemistry and drug development.

Chemical Structure and Identification

This compound is an aromatic sulfonic acid characterized by the presence of amino, hydroxyl, and nitro functional groups attached to a benzene ring.[1] Its unique structure, combining these varied functional groups, imparts a diverse range of chemical reactivity.[1]

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 96-67-3[1][2] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C6H6N2O6S[1][2] |

| Molecular Weight | 234.19 g/mol [1] |

| SMILES | C1=C(C=C(C(=C1N)O)S(=O)(=O)O)--INVALID-LINK--[O-][1] |

| InChI | InChI=1S/C6H6N2O6S/c7-4-1-3(8(10)11)2-5(6(4)9)15(12,13)14/h1-2,9H,7H2,(H,12,13,14)[1] |

| Synonyms | Sullanilic Acid, 2-Amino-4-nitrophenol-6-sulfonic acid, 4-Nitro-2-Aminophenol-6-Sulfonic acid[1][3] |

Physicochemical Properties

The compound is typically a light yellow to dark green crystalline powder.[1] Its solubility in water is a key characteristic for its applications.[1][3]

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Light yellow to dark green crystalline powder[1] |

| Melting Point | 285℃[2] |

| Solubility in Water | 1 to 5 mg/mL at 21.5°C[1][2] |

| Density | 1.877 g/cm³[2] |

| Refractive Index | 1.701[2] |

Synthesis

The primary industrial synthesis of this compound involves a two-step process starting from 2-aminophenol.[1] This process includes nitration followed by sulfonation.[1] An alternative efficient method is the sulfonation of nitrobenzene.[1] A patented method also describes the sulfonation of ortho-aminophenol followed by nitration.[4]

Caption: Synthesis workflow of this compound.

Experimental Protocol (General)

The following is a generalized protocol based on available literature. Specific reaction conditions, such as temperature, reaction time, and purification methods, may vary and require optimization.

Step 1: Nitration of 2-Aminophenol

-

2-Aminophenol is the starting material.

-

A nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, is used to introduce a nitro group at the 5-position of the aromatic ring.[1] This reaction is highly exothermic and requires careful temperature control.

Step 2: Sulfonation

-

The product from the nitration step is then sulfonated.

-

A sulfonating agent, such as fuming sulfuric acid (oleum), is used to introduce a sulfonic acid group at the 3-position.[1]

Purification:

-

The final product is typically purified by recrystallization. Purity is often assessed using High-Performance Liquid Chromatography (HPLC).[1]

Applications

This compound is a versatile intermediate with applications in various fields.

Table 3: Applications

| Field | Application |

| Dye Industry | A crucial intermediate in the synthesis of azo dyes.[1] |

| Pharmaceuticals | Investigated for potential uses in drug development and as a diagnostic reagent.[1][3] |

| Chemical Research | Used in enzyme studies and as a substrate for biochemical assays.[1] Its ability to form colored complexes with metal ions makes it useful in analytical chemistry.[1] |

| Industrial Chemistry | Employed in the production of specialty chemicals.[1] |

Biological Activity

Research indicates that this compound may have biological applications, particularly in enzyme studies and biochemical assays.[1] Its structure allows it to potentially act as a substrate in various enzymatic reactions.[1] Furthermore, its ability to interact with metal ions could influence their stability and reactivity within biological systems.[1] However, specific signaling pathways or mechanisms of action have not been extensively documented in publicly available literature.

Note: No specific signaling pathways involving this compound have been identified, thus a signaling pathway diagram is not included.

Safety and Handling

This compound is considered a mild irritant and may cause skin, eye, and respiratory tract irritation upon contact or inhalation.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with a well-established role in the dye industry and potential for broader applications in research and development. This guide has summarized the currently available technical information on its structure, properties, and synthesis. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications. The lack of detailed, publicly available spectroscopic and experimental data highlights an opportunity for further academic and industrial investigation into this compound.

References

- 1. Buy this compound | 96-67-3 [smolecule.com]

- 2. 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid | 96-67-3 [chemnet.com]

- 3. nbinno.com [nbinno.com]

- 4. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

Synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, a significant intermediate in the manufacturing of dyes and pigments and a compound of interest in various research applications.[1][2] This document provides a comprehensive overview of the most efficient and environmentally conscious synthesis route, beginning with 2-aminophenol, and includes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Overview of the Synthesis Pathway

The primary and most efficient industrial synthesis of this compound involves a two-step electrophilic aromatic substitution process starting from 2-aminophenol.[1][3] This method is favored due to its relatively short reaction route, simple technique, and avoidance of hazardous reagents like iron powder, which is common in older methods that begin with chlorobenzene.[3]

The synthesis proceeds as follows:

-

Sulfonation: 2-Aminophenol is first reacted with sulfuric acid to introduce a sulfonic acid group onto the aromatic ring, yielding an intermediate, 3-amino-4-hydroxybenzenesulfonic acid.

-

Nitration: The sulfonated intermediate is then nitrated using nitric acid or a nitrate salt to introduce a nitro group at the 5-position, resulting in the final product, this compound.[3]

This sequential introduction of functional groups is critical for achieving high yield and selectivity.[1]

Experimental Protocols

The following experimental protocols are based on the methodologies described in the scientific literature, providing a comprehensive guide for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 3-Amino-4-hydroxybenzenesulfonic acid (Sulfonation of 2-Aminophenol)

Materials:

-

2-Aminophenol

-

Concentrated Sulfuric Acid (98%)

Procedure:

-

In a reaction vessel equipped with a stirrer and a thermometer, carefully add 2-aminophenol to concentrated sulfuric acid.

-

The mixture is heated to initiate the sulfonation reaction. The reaction temperature and duration are critical parameters that should be optimized for maximum yield.

-

Upon completion of the reaction, the mixture is cooled, and the product, 3-amino-4-hydroxybenzenesulfonic acid, is isolated.

Step 2: Synthesis of this compound (Nitration)

Materials:

-

3-Amino-4-hydroxybenzenesulfonic acid (from Step 1)

-

Nitric Acid or a suitable nitrate salt

-

Sulfuric Acid (optional, as a solvent/catalyst)

Procedure:

-

The 3-amino-4-hydroxybenzenesulfonic acid intermediate is dissolved or suspended in a suitable solvent, which can be the reaction liquor from the previous step.

-

The reaction mixture is cooled to a temperature range of -15°C to 80°C, with a preferential range of 0-20°C for optimal selectivity and safety.[3]

-

Nitric acid or a nitrate salt is added dropwise to the cooled reaction mixture while maintaining the desired temperature.

-

After the addition is complete, the reaction is allowed to proceed for a set duration to ensure complete nitration.

-

The final product, this compound, is then isolated from the reaction mixture through purification processes.[3] The product can be salified if required for specific applications.[3]

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis of this compound via the 2-aminophenol pathway.

| Parameter | Value | Reference |

| Product Yield | 90% | [3] |

| Product Purity (HPLC) | 98% | [3] |

| Product Purity (Diazonium Titration) | 98% | [3] |

| Appearance | Khaki color powder | [3] |

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from 2-aminophenol.

References

An In-depth Technical Guide on the Spectroscopic Data of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a structured overview of the spectroscopic data for 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3). Due to the limited availability of public spectroscopic data for this specific compound, this document serves as a template, outlining the expected data and providing detailed, generalized experimental protocols for its acquisition.

Compound Overview

This compound is an aromatic organic compound with the molecular formula C₆H₆N₂O₆S.[1][2] It is characterized by the presence of four key functional groups: an amino (-NH₂), a hydroxyl (-OH), a nitro (-NO₂), and a sulfonic acid (-SO₃H) group attached to a benzene ring.[3] This combination of functional groups makes it a valuable intermediate in the synthesis of azo dyes and has potential applications in the pharmaceutical industry and analytical chemistry.[1][3] It typically appears as a light yellow to dark green crystalline powder.[3]

Spectroscopic Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| Technique | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Assignment |

| ¹H NMR | 7.0 - 8.5 | Doublet, Singlet | Aromatic Protons (Ar-H) |

| 4.0 - 6.0 (broad) | Singlet | Amino Protons (-NH₂) | |

| 9.0 - 11.0 (broad) | Singlet | Hydroxyl Proton (-OH) | |

| 10.0 - 12.0 (broad) | Singlet | Sulfonic Acid Proton (-SO₃H) | |

| ¹³C NMR | 110 - 160 | - | Aromatic Carbons (Ar-C) |

Table 2: Predicted IR Spectroscopic Data

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H Stretch | Amino (-NH₂) |

| 3600 - 3200 (broad) | O-H Stretch | Hydroxyl (-OH) |

| 3000 - 2500 (broad) | O-H Stretch | Sulfonic Acid (-SO₃H) |

| 1620 - 1580 | C=C Stretch | Aromatic Ring |

| 1550 - 1475 | N-O Asymmetric Stretch | Nitro (-NO₂) |

| 1360 - 1290 | N-O Symmetric Stretch | Nitro (-NO₂) |

| 1250 - 1180 | S=O Asymmetric Stretch | Sulfonic Acid (-SO₃H) |

| 1080 - 1020 | S=O Symmetric Stretch | Sulfonic Acid (-SO₃H) |

Table 3: Predicted UV-Vis Spectroscopic Data

| Predicted λmax (nm) | Solvent | Electronic Transition |

| 250 - 280 | Polar (e.g., Water, Ethanol) | π → π* (Aromatic System) |

| 350 - 450 | Polar (e.g., Water, Ethanol) | n → π* (Nitro and Amino Groups) |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data for this compound.

3.1 NMR Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Water (D₂O)) in a standard 5 mm NMR tube. The high polarity and multiple functional groups suggest DMSO-d₆ as a good starting choice.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Spectral Width: -2 to 16 ppm.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay may be needed for quantitative integration.

-

Reference: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or an internal standard like Tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

3.2 IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Solid State):

-

KBr Pellet Method: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

3.3 UV-Vis Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or deionized water). The compound is reported to be soluble in water.[1][3]

-

From the stock solution, prepare a dilute solution (typically in the 10⁻⁴ to 10⁻⁵ M range) to ensure that the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0 AU).

-

-

Data Acquisition:

-

Scan Range: 200 nm to 800 nm.

-

Cuvette: Use a 1 cm path length quartz cuvette.

-

Blank Reference: The pure solvent used for sample preparation should be used in the reference cuvette to correct for solvent absorption.

-

Data Collection: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

-

Mandatory Visualization

The following diagrams illustrate the chemical structure and a generalized workflow for the spectroscopic analysis of the target compound.

Caption: Chemical structure and key functional groups of the compound.

Caption: General experimental workflow for spectroscopic characterization.

References

Solubility Profile of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3), an important intermediate in the pharmaceutical and dye industries. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and application in various research and development settings.

Core Concepts: Solubility of Aromatic Sulfonic Acids

This compound is a multifaceted molecule, with its solubility being governed by the interplay of its functional groups: a sulfonic acid group, an amino group, a hydroxyl group, and a nitro group, all attached to a benzene ring. The sulfonic acid group is strongly acidic and highly polar, generally conferring significant water solubility to the molecule.[1][2] The amino and hydroxyl groups can participate in hydrogen bonding, further enhancing solubility in protic solvents. Conversely, the nitro group and the aromatic ring contribute to the molecule's non-polar character. The overall solubility in a given solvent is a balance of these competing factors.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in published literature. However, based on available data sheets and studies of structurally similar compounds, the following summary can be provided.

| Solvent | Type | Solubility | Temperature (°C) | Notes |

| Water | Polar Protic | 1 - 5 mg/mL | 21.5 | Also reported as 0.1-0.5 g/100 mL.[3][4] |

| Ethanol | Polar Protic | Reported as "excellent" | Not Specified | Quantitative data is not available, but good solubility is expected due to hydrogen bonding capabilities.[5][6] |

| Methanol | Polar Protic | Expected to be Soluble | - | Similar to ethanol, good solubility is anticipated. |

| Acetone | Polar Aprotic | Expected to be Sparingly Soluble | - | Moderate polarity may allow for some dissolution. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be Soluble | - | High polarity suggests good solubility. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Expected to be Soluble | - | High polarity suggests good solubility. |

| Hexane | Non-polar | Expected to be Insoluble | - | The high polarity of the sulfonic acid group makes it incompatible with non-polar solvents. |

| Toluene | Non-polar | Expected to be Insoluble | - | Similar to hexane, insolubility is expected. |

Note: "Expected" solubility is inferred from the general solubility characteristics of aromatic sulfonic acids and the specific functional groups present on the molecule. Experimental verification is recommended.

Experimental Protocols

Determination of Equilibrium Solubility (Shake-Flask Method)

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[1][7]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, pure form)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

The industrial synthesis of this compound typically involves a two-step process starting from 2-aminophenol.[3] The following diagram illustrates the logical workflow of this synthesis.

Caption: A logical workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of various organic molecules.

-

Dye Industry: It is a key intermediate in the production of azo dyes.[3]

-

Pharmaceutical Research: Its structural motifs are of interest in medicinal chemistry for the development of new therapeutic agents.

-

Biochemical Assays: The compound and its derivatives can be utilized in enzyme studies and other biochemical assays.[3]

The solubility data and protocols presented in this guide are intended to support researchers and professionals in the effective handling and application of this versatile chemical compound.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Buy this compound | 96-67-3 [smolecule.com]

- 4. 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid | 96-67-3 [chemnet.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Solubility Measurements | USP-NF [uspnf.com]

In-depth Technical Guide: 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, a versatile chemical intermediate. Due to the limited availability of specific experimental data in publicly accessible literature, this guide summarizes the currently available information and provides generalized protocols and workflows based on established chemical principles for compounds of this class.

Chemical and Physical Properties

This compound is an aromatic sulfonic acid characterized by the presence of amino, hydroxyl, and nitro functional groups.[1] These groups contribute to its unique chemical reactivity and wide range of applications.[1] It typically appears as a light yellow to dark green or brown crystalline powder.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 96-67-3 | [1] |

| Molecular Formula | C₆H₆N₂O₆S | [1] |

| Molecular Weight | 234.19 g/mol | [1] |

| Appearance | Light yellow to dark green/brown crystalline powder | [1][2] |

| Melting Point | 285 °C | [3] |

| Density | 1.877 g/cm³ | [3] |

| Water Solubility | 0.1-0.5 g/100 mL at 21.5°C | [3] |

| Solubility in other solvents | Soluble in ethanol | [4] |

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.5 - 8.5 | d | Aromatic-H ortho to nitro group |

| 6.5 - 7.5 | d | Aromatic-H meta to nitro group |

| 4.0 - 6.0 | br s | -NH₂ |

| 9.0 - 11.0 | br s | -OH (phenolic) |

| 10.0 - 12.0 | br s | -SO₃H |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 140 - 155 | C-NO₂ |

| 150 - 165 | C-OH |

| 135 - 150 | C-NH₂ |

| 120 - 140 | C-SO₃H |

| 110 - 130 | Aromatic C-H |

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | O-H stretch (hydroxyl), N-H stretch (amino) |

| 1500 - 1550 and 1335-1365 | Strong | N-O stretch (nitro group) |

| 1210 - 1260 and 1030-1060 | Strong | S=O stretch (sulfonic acid) |

| 1600 - 1650 | Medium | N-H bend (amino) |

| 1450 - 1600 | Medium to Weak | Aromatic C=C stretch |

Table 5: Predicted UV-Vis Spectral Data

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~280 - 320 | High | π → π |

| ~350 - 450 | Medium to Low | n → π |

Synthesis and Purification

The primary synthesis route for this compound involves the sulfonation and nitration of an aminophenol precursor.[1]

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on patent literature and may require optimization.

Materials:

-

2-Aminophenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Sodium Hydroxide solution (for pH adjustment)

Procedure:

-

Sulfonation: Slowly add 2-aminophenol to an excess of concentrated sulfuric acid under constant stirring and cooling in an ice bath. The temperature should be maintained below 20°C. After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure complete sulfonation.

-

Nitration: Cool the reaction mixture from the sulfonation step to 0-5°C in an ice bath. Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture. The temperature must be strictly controlled to prevent over-nitration and side reactions.

-

Work-up: After the addition of the nitrating mixture, the reaction is stirred for an additional period at low temperature. The reaction mixture is then poured onto crushed ice, leading to the precipitation of the product.

-

Isolation and Purification: The precipitate is collected by filtration and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as aqueous ethanol.

Logical Workflow for Synthesis

Applications

The primary application of this compound is as an intermediate in the synthesis of azo dyes.[5] The presence of a primary amino group allows for diazotization, followed by coupling with various aromatic compounds to produce a wide range of colors.[5] It is also used in the pharmaceutical industry and in chemical research.[6]

Experimental Protocol: Azo Dye Synthesis (General)

Materials:

-

This compound

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

A suitable coupling component (e.g., a phenol or an aniline derivative)

-

Sodium Hydroxide (NaOH)

-

Ice

Procedure:

-

Diazotization: Dissolve this compound in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath. A solution of sodium nitrite in cold water is then added dropwise with constant stirring, maintaining the temperature below 5°C. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).

-

Coupling: The cold diazonium salt solution is slowly added to a cooled, alkaline solution of the coupling component. The pH of the reaction mixture is maintained in the alkaline range by the addition of sodium hydroxide solution.

-

Isolation: The resulting azo dye often precipitates from the solution and can be collected by filtration. The product is then washed and can be purified by recrystallization.

Azo Dye Synthesis Workflow

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.

Experimental Protocol: HPLC Analysis (General)

Instrumentation:

-

HPLC system with a UV-Vis detector

Column:

-

C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

Mobile Phase:

-

A gradient of acetonitrile and water, with an acidic modifier (e.g., phosphoric acid or formic acid) to ensure good peak shape.

Detection:

-

UV detection at a wavelength corresponding to one of the absorption maxima of the compound.

Procedure:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Prepare the sample solution by dissolving the material to be analyzed in the mobile phase.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the purity and concentration of the compound in the sample.

Safety and Toxicology

This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation.[2]

Table 6: Toxicological Data

| Endpoint | Value | Species | Reference(s) |

| LD50 (Oral) | Data not available | - | - |

| LD50 (Dermal) | Data not available | - | - |

| LC50 (Inhalation) | Data not available | - | - |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Biological Activity

While primarily used as a chemical intermediate, some research suggests potential biological applications for this compound, particularly in enzyme studies and biochemical assays.[1] However, specific details on its mechanism of action or interaction with biological targets are not well-documented in the available literature. Given its phenolic structure, it could potentially interact with various enzymes, but further research is needed to elucidate any specific biological roles.[1]

Disclaimer: The information provided in this technical guide is based on a review of publicly available scientific literature and chemical databases. The experimental protocols are generalized and may require optimization. All chemical handling should be performed by trained professionals in a suitably equipped laboratory, following all applicable safety guidelines.

References

- 1. Buy this compound | 96-67-3 [smolecule.com]

- 2. This compound | 96-67-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid | 96-67-3 [chemnet.com]

- 4. nbinno.com [nbinno.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Unlocking the Potential of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid: A Technical Guide for Researchers

An In-depth Exploration of Novel Research Avenues in Pharmacology, Materials Science, and Environmental Applications

Abstract

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3), a versatile aromatic compound, has traditionally been utilized as a key intermediate in the synthesis of dyes and pigments.[1][2] However, its unique molecular architecture, featuring amino, hydroxyl, nitro, and sulfonic acid functional groups, presents a largely untapped potential for broader scientific exploration. This technical guide delineates promising research areas for this compound, extending into pharmacology, advanced materials science, and environmental science. We provide a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and derivatization, and propose novel applications based on the functionalities of its core structure. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to innovate by leveraging the unique characteristics of this intriguing molecule.

Core Compound Properties

This compound is a crystalline powder, typically light yellow to dark green in appearance, with good solubility in water.[1][3] Its multifunctionality makes it a reactive and versatile building block in organic synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆N₂O₆S | [1][4] |

| Molecular Weight | 234.19 g/mol | [1][4] |

| CAS Number | 96-67-3 | [1][4] |

| Appearance | Light yellow to dark green crystalline powder | [3] |

| Melting Point | 285 °C | [4] |

| Water Solubility | 0.1-0.5 g/100 mL at 21.5°C | [4] |

| Density | 1.877 g/cm³ | [4] |

| Purity (typical) | ≥96-99% | [2][5] |

Potential Research Areas and Applications

The unique combination of functional groups on the benzene ring opens up a plethora of research opportunities.

Pharmacology and Drug Development

The presence of a sulfonamide-like structure, an amino group, and a nitroaromatic moiety suggests several promising avenues for pharmacological research.

-

Hypoxia-Activated Prodrugs: The nitroaromatic group is a key feature in hypoxia-activated prodrugs (HAPs). In the low-oxygen environment of solid tumors, the nitro group can be enzymatically reduced to cytotoxic species that can damage DNA or other cellular components.[6] Derivatives of this compound could be designed as HAPs that are selectively activated in tumors, minimizing systemic toxicity.[7][8]

-

Carbonic Anhydrase Inhibitors: Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[9][10] CAs, particularly isoforms IX and XII, are overexpressed in many types of cancer and contribute to tumor acidosis and progression.[10] The sulfonic acid group of the title compound, or its conversion to a sulfonamide, provides a scaffold for developing novel and potentially selective CA inhibitors.[11]

Caption: Hypothetical dual-action anticancer mechanism.

Azo dyes, which can be readily synthesized from this compound, have shown promising antimicrobial and antifungal activities.[12] The mechanism of action is thought to involve the reductive cleavage of the azo bond, leading to the formation of potentially bioactive aromatic amines.[13]

Advanced Materials Science

The reactive functional groups of this compound make it an excellent candidate for the synthesis of novel polymers and functional materials.

-

Polyimides and Polyamides: The amino group can react with dianhydrides or dicarboxylic acids to form polyimides and polyamides, respectively.[1][14][15][16] The presence of the sulfonic acid and nitro groups can impart unique properties to these polymers, such as improved solubility, thermal stability, and proton conductivity for applications in fuel cells and membranes.[1]

The sulfonic acid and hydroxyl groups are excellent coordinating sites for metal ions, enabling the synthesis of novel Metal-Organic Frameworks (MOFs).[17][18] These MOFs could have applications in:

-

Catalysis: The porous structure and active metal sites can be utilized for the catalytic degradation of organic pollutants.[19][20]

-

Gas Storage and Separation: The tunable pore size and functionality can be designed for selective gas adsorption.

Environmental Science

Aminophenol derivatives are known to be effective corrosion inhibitors for steel in acidic environments.[21][22] The amino and hydroxyl groups can adsorb onto the metal surface, forming a protective film that prevents corrosion.[21] The sulfonic acid group can enhance solubility in aqueous media, making it a promising candidate for water-based anticorrosion coatings.

The aromatic ring can be functionalized to create receptors for specific analytes. The sulfonic acid group can enhance the material's conductivity and interaction with the electrode surface. Such modified electrodes could be used for the electrochemical detection of heavy metal ions or organic pollutants.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established industrial synthesis methods.[3]

Workflow for Synthesis

Caption: General synthesis workflow.

Methodology:

-

Nitration: Dissolve 2-aminophenol in concentrated sulfuric acid at a low temperature (0-5 °C). Add a nitrating mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the low temperature.

-

Isolation of Intermediate: After the reaction is complete, pour the mixture onto ice to precipitate the 2-amino-4-nitrophenol. Filter and wash the precipitate with cold water.

-

Sulfonation: Add the dried 2-amino-4-nitrophenol to oleum (fuming sulfuric acid) at a controlled temperature. Heat the mixture gently to complete the sulfonation reaction.

-

Product Isolation and Purification: Cool the reaction mixture and pour it onto ice to precipitate the product. The crude this compound can be purified by recrystallization from hot water.

Synthesis of Azo Dyes

This is a general protocol for the synthesis of azo dyes via diazotization and coupling.

Methodology:

-

Diazotization: Dissolve this compound in an aqueous solution of hydrochloric acid and cool to 0-5 °C. Add a cold aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Coupling: In a separate vessel, dissolve the coupling component (e.g., a phenol or naphthol derivative) in an alkaline solution (e.g., sodium hydroxide solution) and cool to 0-5 °C. Slowly add the diazonium salt solution to the coupling component solution with vigorous stirring.

-

Isolation: The azo dye will precipitate out of the solution. Filter the solid, wash with water, and dry. Further purification can be achieved by recrystallization.

Synthesis of a Sulfonated Polyamide

This protocol provides a general method for the synthesis of a polyamide.

Methodology:

-

Monomer Preparation: In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound and a dicarboxylic acid (e.g., adipic acid) in a suitable solvent (e.g., N-methyl-2-pyrrolidone).

-

Polycondensation: Add a coupling agent (e.g., dicyclohexylcarbodiimide) and a catalyst (e.g., 4-dimethylaminopyridine) to the solution. Heat the mixture to the desired temperature and stir for several hours to allow for polycondensation to occur.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Filter the polymer, wash it thoroughly, and dry it under vacuum.

Characterization and Analysis

A comprehensive characterization of the synthesized compounds is crucial. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and color properties of the compounds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Elemental Analysis: To confirm the elemental composition of the synthesized compounds.

Conclusion

This compound is a molecule with significant, yet largely unexplored, potential beyond its traditional use as a dye intermediate. Its rich functionality provides a versatile platform for the development of novel compounds and materials with applications in high-value areas such as oncology, infectious diseases, advanced polymers, and environmental remediation. This technical guide aims to inspire and equip researchers to explore these exciting new frontiers, paving the way for innovative discoveries and technological advancements.

References

- 1. Synthesis and properties of highly sulfonated proton conducting polyimides from bis(3-sulfopropoxy)benzidine diamines - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Buy this compound | 96-67-3 [smolecule.com]

- 4. Inhibiting and accelerating effects of aminophenols on the corrosion and permeation of hydrogen through mild steel in acidic solutions | Semantic Scholar [semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dspace.ncl.res.in [dspace.ncl.res.in]

- 17. Preparation of sulfonic acid functionalized metal organic frameworks and their application in the online solid phase extraction of parabens and sulfonamides in pre-cooked foods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 22. researchgate.net [researchgate.net]

Synonyms for 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid like 2-Amino-4-nitrophenol-6-sulfonic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3), a key intermediate in the chemical and pharmaceutical industries. This document consolidates critical data, including its various synonyms, physicochemical properties, and detailed experimental protocols for its application in synthesis.

Chemical Identity and Synonyms

This compound is an aromatic organic compound that is widely known by several names. The compound with CAS Registry Number 96-67-3 is unequivocally identified by various synonyms, confirming that "2-Amino-4-nitrophenol-6-sulfonic acid" is a valid alternative name.[1] A comprehensive list of its common synonyms is provided below to aid in literature searches and material sourcing.

| Synonym |

| 2-Amino-4-nitrophenol-6-sulfonic acid |

| 4-Nitro-2-aminophenol-6-sulfonic acid |

| 6-Amino-4-nitro-1-phenol-2-sulfonic acid |

| 2-Hydroxy-5-nitrometanilic acid |

| 3-Amino-2-hydroxy-5-nitrobenzene-1-sulfonic acid |

| Benzenesulfonic acid, 3-amino-2-hydroxy-5-nitro- |

Physicochemical Properties

This compound is typically a yellow to brown crystalline powder. Its sulfonic acid group confers solubility in water.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| CAS Number | 96-67-3 |

| Molecular Formula | C₆H₆N₂O₆S |

| Molecular Weight | 234.19 g/mol |

| Appearance | Yellow to brown powder |

| Purity | Typically ≥95-99% |

| Solubility | Soluble in water |

Synthesis Pathway

The industrial synthesis of this compound generally involves a multi-step process starting from precursors like 2-aminophenol. The key reaction steps are sulfonation followed by nitration. A Chinese patent describes a method where ortho-aminophenol undergoes a sulfonation reaction with sulfuric acid, and then a nitration reaction is carried out by adding nitric acid or a nitrate to the reaction liquor.

Experimental Protocols

While a detailed, publicly available protocol for the synthesis of this compound is scarce, its primary application is in the synthesis of azo dyes. Below is a representative experimental protocol for the synthesis of an azo dye, C.I. Acid Yellow 99, using this compound as a key intermediate.[2][3][4]

Synthesis of C.I. Acid Yellow 99

This process involves three main stages: diazotization of this compound, coupling with 3-Oxo-N-phenylbutanamide, and subsequent complexation with a chromium salt.[2][3][4]

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

3-Oxo-N-phenylbutanamide (Acetoacetanilide)

-

Sodium hydroxide (NaOH)

-

A chromium salt (e.g., chromium(III) sulfate)

-

Ice

Procedure:

-

Diazotization:

-

Suspend a molar equivalent of this compound in water and add concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a concentrated aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

-

Stir the mixture for an additional 30-60 minutes at this temperature to ensure the complete formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve a molar equivalent of 3-Oxo-N-phenylbutanamide in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling agent with vigorous stirring, maintaining the temperature at 0-5 °C.

-

Continue stirring for 1-2 hours after the addition is complete to ensure the coupling reaction goes to completion. The formation of the azo dye will be indicated by a color change.

-

-

Chromium Complexation:

-

To the resulting azo dye solution/suspension, add a solution of a chromium salt (e.g., chromium(III) sulfate).

-

Adjust the pH of the mixture as required and heat the reaction mixture to facilitate the formation of the chromium complex. The specific temperature and time will depend on the desired final product characteristics.

-

After the complexation is complete, the dye is typically isolated by filtration, washed with water, and dried.

-

Applications

The primary industrial application of this compound is as an intermediate in the manufacture of azo dyes.[1] These dyes, such as C.I. Acid Yellow 99 and C.I. Mordant Orange 4, are used in the textile and leather industries.[2][4][5] Additionally, this compound has been mentioned for its potential use in the pharmaceutical industry and in chemical research.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the material safety data sheet (MSDS) provided by the supplier for comprehensive safety information. General handling precautions include:

-

Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Working in a well-ventilated area or under a fume hood.

-

Avoiding inhalation of dust and direct contact with skin and eyes.

-

Storing the compound in a cool, dry place away from incompatible materials.

References

Molecular weight and formula of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, a versatile chemical compound with significant applications in various scientific and industrial fields. This document details its chemical and physical properties, synthesis methodologies, and key applications, with a focus on its role as an intermediate in the synthesis of dyes and pigments.

Chemical and Physical Properties

This compound, also known by synonyms such as 2-Amino-4-nitrophenol-6-sulfonic acid and 4-Nitro-2-Aminophenol-6-Sulfonic acid, is an organic compound with the CAS number 96-67-3.[1] Its multifaceted chemical structure, incorporating amino, hydroxyl, nitro, and sulfonic acid functional groups, contributes to its wide-ranging reactivity and utility.[1]

Molecular and Physical Data

The fundamental molecular and physical characteristics of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₆S | [1][2] |

| Molecular Weight | 234.19 g/mol | [1] |

| CAS Number | 96-67-3 | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | White to light yellow or dark green crystalline powder | [1] |

| Melting Point | 285 °C | [2] |

| Density | 1.877 g/cm³ | [2] |

| Water Solubility | 0.1-0.5 g/100 mL at 21.5°C | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through multiple pathways, primarily involving the strategic introduction of nitro and sulfonic acid groups onto an aminophenol backbone. Two prominent synthesis routes are outlined below.

Synthesis Route 1: Nitration followed by Sulfonation

A common method for the synthesis of this compound involves a two-step process starting from 2-aminophenol. The first step is the nitration of the aromatic ring to introduce a nitro group, followed by sulfonation to add the sulfonic acid group.[1]

Synthesis Route 2: Sulfonation followed by Nitration

An alternative synthesis pathway begins with the sulfonation of ortho-aminophenol, followed by a nitration step.[3] This method also yields the desired product and offers an alternative for process optimization depending on precursor availability and reaction conditions.

Applications in Research and Industry

This compound is a valuable intermediate with a range of applications across different sectors.

Dye Synthesis

The primary application of this compound is as an intermediate in the synthesis of azo dyes.[4] Its chemical structure allows it to act as a coupling agent, leading to the formation of vibrant and stable colorants used in the textile, ink, and paint industries.[1]

Analytical Chemistry

In analytical chemistry, this compound can be used as a reagent for the determination of certain metal ions, such as iron.[5] It can also function as a pH indicator.[5]

Pharmaceutical and Biological Research

The compound has been investigated for its potential in drug development and as a diagnostic reagent.[1] It is also utilized in enzyme reaction studies and as a substrate in various biochemical assays.[1]

Experimental Protocol: Generalized Azo Dye Synthesis

The following is a generalized experimental protocol for the synthesis of an azo dye using this compound as the diazo component. This process involves two main stages: diazotization and coupling.

Diazotization of this compound

-

Dissolution: Dissolve a molar equivalent of this compound in a dilute solution of sodium carbonate in water.

-

Cooling: Cool the solution to 0-5°C in an ice bath.

-

Diazotization: Slowly add a solution of sodium nitrite while maintaining the low temperature. Following this, add concentrated hydrochloric acid dropwise until the solution is acidic. The formation of the diazonium salt is indicated by a change in the solution's appearance.

Azo Coupling

-

Coupling Agent Preparation: Prepare a solution of the desired coupling agent (e.g., a phenol or naphthol derivative) in an appropriate solvent, such as a dilute sodium hydroxide solution.

-

Cooling: Cool the coupling agent solution to 0-5°C in an ice bath.

-

Coupling Reaction: Slowly add the cold diazonium salt solution to the cold coupling agent solution with constant stirring. The azo dye will precipitate out of the solution.

-

Isolation and Purification: The precipitated dye can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent.

References

- 1. Buy this compound | 96-67-3 [smolecule.com]

- 2. 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid | 96-67-3 [chemnet.com]

- 3. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for the Use of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (AHSBA), with the CAS number 96-67-3, is a versatile aromatic compound of significant interest in the chemical and pharmaceutical industries.[1] Its molecular structure, featuring amino, hydroxyl, nitro, and sulfonic acid functional groups, makes it a valuable intermediate in the synthesis of a variety of organic molecules, most notably azo dyes.[1][2] AHSBA's sulfonic acid group enhances the water solubility of the resulting dyes, a crucial property for their application in textile dyeing. This document provides detailed application notes and experimental protocols for the synthesis of select azo dyes using AHSBA as a key precursor.

The general synthetic pathway involves the diazotization of this compound, followed by a coupling reaction with a suitable aromatic compound. This two-step process allows for the creation of a diverse range of colors.

Applications in Dye Synthesis

This compound serves as a foundational precursor for a wide array of dyes, including mordant, acid, and solvent dyes.[3] Its utility is demonstrated in the production of commercially significant colorants used in the textile, leather, and printing industries.

Table 1: Examples of Dyes Synthesized from this compound

| Dye Name | C.I. Name | Coupling Component | Dye Class |

| Mordant Brown 33 | Mordant Brown 33 | 2,4-Diaminobenzenesulfonic acid | Mordant Azo |